molecular formula C14H17N B3158672 5-Ethyl-2,4,8-trimethylquinoline CAS No. 860201-17-8

5-Ethyl-2,4,8-trimethylquinoline

Cat. No.: B3158672
CAS No.: 860201-17-8
M. Wt: 199.29 g/mol
InChI Key: FBAPXTOVNZWXLI-UHFFFAOYSA-N
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Description

5-Ethyl-2,4,8-trimethylquinoline is a heterocyclic aromatic compound with the molecular formula C14H17N It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 5-Ethyl-2,4,8-trimethylquinoline, can be achieved through several methods. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method is known for its high yield and efficiency.

Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Skraup or Friedländer methods. These processes are optimized for high yield and purity, and often involve the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,4,8-trimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reactions .

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines. These products have diverse applications in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of 5-Ethyl-2,4,8-trimethylquinoline involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Ethyl-2,4,8-trimethylquinoline include other quinoline derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other quinoline derivatives may not be as effective .

Properties

IUPAC Name

5-ethyl-2,4,8-trimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-5-12-7-6-9(2)14-13(12)10(3)8-11(4)15-14/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAPXTOVNZWXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=NC2=C(C=C1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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